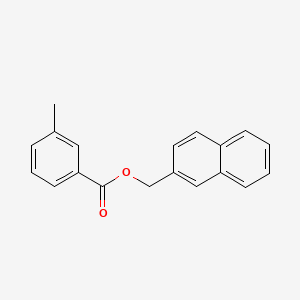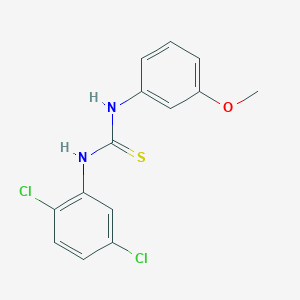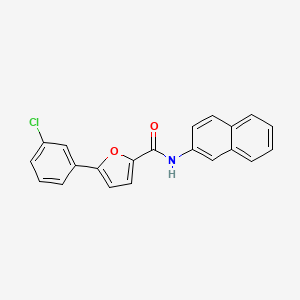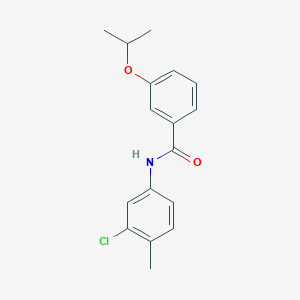![molecular formula C20H24N2O4S B5871488 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5871488.png)
1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine, also known as MPSPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPSPP is a piperazine derivative that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine is not fully understood; however, it is believed to work by modulating various signaling pathways in the body. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been found to activate the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been found to reduce oxidative stress and inflammation in the brain, which may help prevent neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential therapeutic applications in various diseases. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for drug development. However, one of the limitations of using 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine research, including the development of new synthesis methods to improve its yield and purity. In addition, further studies are needed to elucidate the mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine and its potential therapeutic applications in various diseases. Furthermore, the development of new formulations of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine with improved solubility and bioavailability may help overcome its limitations in lab experiments.
Conclusion:
In conclusion, 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been synthesized through a multi-step process and has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine involves a multi-step process that includes the reaction of 4-methoxybenzenesulfonyl chloride with piperazine, followed by the acylation of the resulting product with 3-phenylpropanoyl chloride. The final product is obtained through the purification of the crude product using column chromatography. The chemical structure of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been confirmed using various spectroscopic techniques, including NMR and IR spectroscopy.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)22-15-13-21(14-16-22)20(23)12-7-17-5-3-2-4-6-17/h2-6,8-11H,7,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEMVPXFDXSZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5871439.png)

![2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)



![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5871499.png)


![N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5871515.png)
![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)